REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1.CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1>>[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1.[NH:73]1[C:68]2[C:69](=[CH:70][CH:65]=[CH:66][CH:67]=2)[C:71]([CH2:74][C:75](=[O:85])[C:82]([O-:84])=[O:83])=[CH:72]1
|
Name
|
aspC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the strains with the operon plasmids formed colonies
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |